1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1,3,4-Thiadiazole is a five-membered heterocyclic moiety that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is a core structure in several commercially available drugs .
Synthesis Analysis
1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials in the synthesis of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities. This is due to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives can vary depending on the starting materials and the desired end product. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
1,3,4-Thiadiazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Electrochromic Materials
Research has shown that thiadiazole and thiophene derivatives play a crucial role in the development of electrochromic materials. These compounds have been used to create polymers that exhibit color changes when subjected to electrical stimulation, showing potential for use in smart windows, displays, and other electrochromic devices. The optical properties and fast switching times of these materials make them attractive for practical applications (Ming et al., 2015).
Organic Solar Cells
In the realm of organic solar cells, thiadiazole and thiophene-based donor-acceptor copolymers have been developed to improve photovoltaic performance. These materials demonstrate good solubility and electrical properties conducive to high-performance solar cells. The incorporation of thiadiazole units into the copolymers has been found to enhance the space-charge limit current (SCLC) hole mobility, which is beneficial for achieving efficient solar energy conversion (Ma et al., 2013).
Organic Field-Effect Transistors (OFETs)
Thiadiazole[3,4-c]pyridine copolymer-based materials have also been synthesized for use in organic field-effect transistors (OFETs). These materials are designed to combine strong optical absorption, thermal stability, and suitable HOMO-LUMO levels, making them promising candidates for electronic applications. The hole mobility and photophysical studies of these copolymers suggest their potential in future organic electronics (Bathula et al., 2016).
Antimicrobial Activity
Compounds containing thiadiazole units have been explored for their antimicrobial properties. Research into thiadiazole derivatives has yielded new structures with potential as antimicrobial agents, showing efficacy against various bacterial and fungal strains. These findings indicate the versatility of thiadiazole-containing compounds in developing new antimicrobials (Nural et al., 2018).
Mechanism of Action
Target of Action
Many compounds containing a thiadiazole moiety have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact target of “1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one” would depend on its specific structure and functional groups.
Future Directions
Properties
IUPAC Name |
1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-12(5-9-2-4-18-8-9)15-3-1-10(7-15)17-11-6-13-19-14-11/h2,4,6,8,10H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYYSFUPKBXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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